1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Overview
Description
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their versatile roles in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a cyclopropane ring attached to a benzimidazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl halides.
Cyclopropanation: The cyclopropane ring can be formed by reacting the benzimidazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The cyclopropane ring may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzimidazole: Lacks the cyclopropane ring, resulting in different chemical and biological properties.
1H-Benzimidazole-6-carboxylic acid: Lacks the methyl group, affecting its reactivity and biological activity.
Cyclopropanecarboxylic acid derivatives: These compounds have different substituents on the cyclopropane ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGHQQOCHYYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184178 | |
Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945244-36-0 | |
Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945244-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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